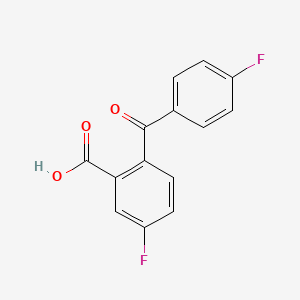

3-Phenoxypentane-2,4-dione

Descripción general

Descripción

3-Phenoxypentane-2,4-dione is a chemical compound with the molecular formula C11H12O3 . It is used in laboratory chemicals .

Synthesis Analysis

A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives . The method is based on the Finkelstein reaction for which the literature suggests highly polar organic solvents as ideal reaction media .Molecular Structure Analysis

The molecular structure of 3-Phenoxypentane-2,4-dione was determined by X-ray crystallography . The crystallographic data analysis reveals that the title compound crystallizes in a monoclinic system and space group P21/a with the cell parameters a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10) and β = 106.525(3)° .Chemical Reactions Analysis

The structure of 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione was determined by X-ray crystallography . The crystallographic data analysis reveals that the title compound crystallizes in a monoclinic system and space group 1/a P2 with the cell parameters a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10) and β = 106.525(3)° .Aplicaciones Científicas De Investigación

Hydrogen Bonding Characteristics

- Study on Derivatives of Pentane-2,4-dione (PD): Research by Emsley et al. (1989) explored the hydrogen bonding of enol tautomers of derivatives of PD, including 3-(4-phenoxyphenyl) pentane-2,4-dione. These compounds exhibited strong hydrogen bonds, useful for understanding the potential energy well of such bonds in chemical structures (Emsley et al., 1989).

Molecular Structure and Vibrational Analysis

- Density Functional Theory (DFT) Calculations: A study by Zahedi-Tabrizi et al. (2015) on derivatives of 3-thio-pentane-2,4-dione provided insights into their molecular structure using DFT. This research contributes to understanding the vibrational and NMR spectroscopy data of these derivatives (Zahedi-Tabrizi et al., 2015).

Tautomerism and Structural Characteristics

- Quantum-chemical Calculations and X-ray Studies: Maharramov et al. (2010) focused on the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione. The study involved various spectroscopic methods and X-ray diffraction analysis, enhancing our understanding of the compound's tautomerism in different states (Maharramov et al., 2010).

Mecanismo De Acción

Thiazolidinediones or TZDs act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). They are thus the PPARG agonists subset of PPAR agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Safety and Hazards

The safety data sheet for 2,4-Pentanedione, a similar compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life .

Propiedades

IUPAC Name |

3-phenoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCTBCQAPKVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384089 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxypentane-2,4-dione | |

CAS RN |

31614-00-3 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)